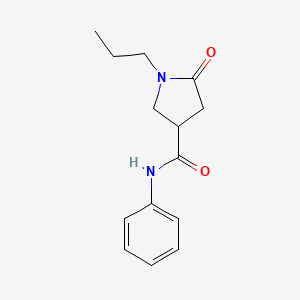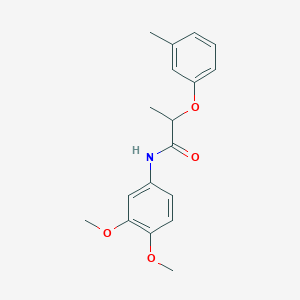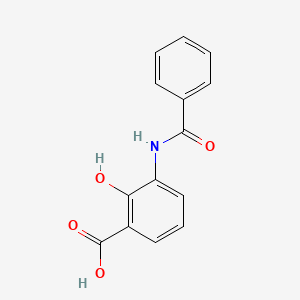
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide, also known as PEP-005, is a natural compound derived from the plant resin of the Australian milkwood tree. It is a promising drug candidate with potential applications in the treatment of various diseases, including cancer, psoriasis, and Alzheimer's disease.
Wirkmechanismus
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PKC activation leads to the induction of apoptosis in cancer cells, the reduction of inflammation in psoriasis, and the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis in cancer cells by activating PKC enzymes. In psoriasis research, this compound reduces inflammation and promotes skin healing by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease research, this compound improves cognitive function and reduces neuroinflammation by enhancing synaptic plasticity and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a natural compound derived from a plant source, making it a renewable and sustainable resource. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It is a potent PKC activator, which can lead to off-target effects and toxicity. It also has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide research. In cancer research, this compound can be further studied for its potential applications in combination therapies with other cancer drugs. In psoriasis research, this compound can be further studied for its potential applications in the treatment of other inflammatory skin diseases. In Alzheimer's disease research, this compound can be further studied for its potential applications in combination therapies with other Alzheimer's drugs. Additionally, this compound can be further studied for its potential applications in other disease areas, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, this compound is a natural compound derived from the plant resin of the Australian milkwood tree. It has potential applications in the treatment of various diseases, including cancer, psoriasis, and Alzheimer's disease. This compound works by activating PKC enzymes, which play a crucial role in cell signaling and regulation. It has various biochemical and physiological effects, but also has some limitations for lab experiments. There are several future directions for this compound research, which can lead to the development of novel therapies for various diseases.
Synthesemethoden
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide is synthesized from resin obtained from the Australian milkwood tree. The resin is extracted using a solvent extraction method, and the resulting crude resin is purified using chromatography. The purified resin is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of novel cancer therapies. In psoriasis research, this compound has been shown to reduce inflammation and promote skin healing. This makes it a potential treatment for psoriasis, a chronic inflammatory skin disease. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation. This makes it a potential treatment for Alzheimer's disease, a neurodegenerative disorder.
Eigenschaften
IUPAC Name |
5-oxo-N-phenyl-1-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-8-16-10-11(9-13(16)17)14(18)15-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMRHNKEUTUGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)

![3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6002473.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
